molecular formula C16H20N2S B2698468 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1325305-60-9

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B2698468
CAS No.: 1325305-60-9
M. Wt: 272.41
InChI Key: OPVOVWUJBNCHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a spiro compound characterized by a unique structure that includes a spirocyclic framework. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,3-dioxane or 1,3-dithiane rings, which are reacted with suitable reagents to form the spirocyclic structure . The reaction conditions often include refluxing in solvents like 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures such as:

Uniqueness

What sets 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione apart is its specific combination of a spirocyclic framework with a diazaspiro structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S/c1-12-7-6-8-13(11-12)14-15(19)18-16(17-14)9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVOVWUJBNCHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCCC3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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